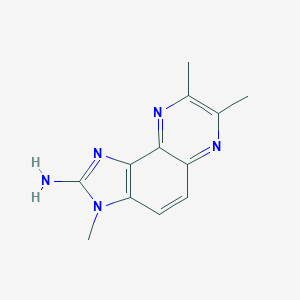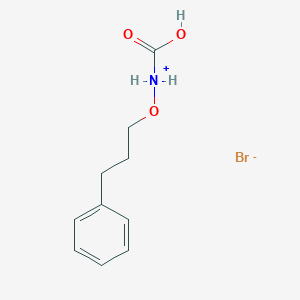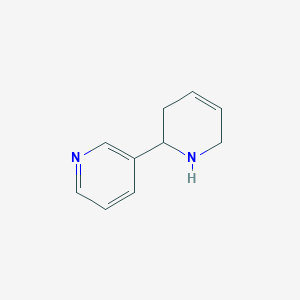
5-ベンジルヒダントイン
概要
説明
5-Benzylhydantoin (5-BH) is a cyclic five-membered heterocyclic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-BH is also known as 5-benzylidenehydantoin, benzhydantoin, and 5-benzylhydantone. It is a versatile building block for the synthesis of a variety of compounds due to its unique structure and reactivity. 5-BH has been extensively studied for its use in the synthesis of pharmaceuticals and agrochemicals, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been identified.
科学的研究の応用
C10H10N2O2\text{C}{10}\text{H}{10}\text{N}_2\text{O}_2C10H10N2O2
およびCAS番号3530-82-3 . 以下に、6つのユニークな用途の概要を示します。放射性医薬品およびイメージング剤
5-ベンジルヒダントインを含む、同位体で標識されたヒダントインは、代謝研究、組織分布分析、薬物動態調査で使用されてきました。 これらの化合物は、陽電子放出断層撮影(PET)イメージングまたはその他の診断目的のために、放射性同位体(例:炭素-14、トリチウム)で標識することができます。 .
生物触媒作用および酵素的変換
d-ヒダントイナーゼなどの酵素は、5-ベンジルヒダントインとその関連誘導体を加水分解することができます。 これらの生物触媒は、グリーンケミストリー、キラル合成、光学活性化合物の製造において用途を見出しています。 .
作用機序
Target of Action
5-Benzylhydantoin primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a central role in signal transduction pathways, regulating cell division and differentiation .
Mode of Action
5-Benzylhydantoin interacts with its target, EGFR, by inhibiting its tyrosine kinase activity . This interaction prevents the autophosphorylation of EGFR, a crucial step in the activation of the receptor . By inhibiting EGFR, 5-Benzylhydantoin disrupts the signal transduction pathways regulated by this receptor, leading to changes in cellular processes such as cell division and differentiation .
Biochemical Pathways
The inhibition of EGFR by 5-Benzylhydantoin affects several downstream biochemical pathways. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway . These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and differentiation .
Pharmacokinetics
It is known that the compound is a substrate-dependent enzyme, and its activity and stereoselectivity towards 5-monosubstituted hydantoins can vary significantly with the type of substrate and the source of the enzyme .
Result of Action
The inhibition of EGFR by 5-Benzylhydantoin leads to a decrease in cell proliferation, particularly in cells where EGFR is overexpressed or aberrantly activated, such as in certain types of cancer cells . In addition to its antiproliferative effects, 5-Benzylhydantoin also induces DNA damage in cells . This compound and other synthesized 5-benzylidene hydantoin derivatives increase p53 levels, suggesting a dual mechanism of action .
Action Environment
The activity of 5-Benzylhydantoin can be influenced by environmental factors such as pH and temperature . For instance, this drug has been found to work best in acidic environments (pH 4) and at high concentrations (1mM)
生化学分析
Biochemical Properties
5-Benzylhydantoin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit bacterial growth, making it useful in the treatment of infections caused by bacteria such as Salmonella typhi . The nature of these interactions is largely due to the structure of 5-Benzylhydantoin, which allows it to bind to specific sites on these biomolecules .
Cellular Effects
The effects of 5-Benzylhydantoin on cells are diverse and significant. It has been shown to have antiproliferative activity on the human lung adenocarcinoma A549 cell line . This suggests that 5-Benzylhydantoin can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Benzylhydantoin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to inhibit EGFR autophosphorylation and induce DNA damage in A549 cells .
Metabolic Pathways
5-Benzylhydantoin is involved in certain metabolic pathways. It has been reported to be a substrate for hydantoinase, an enzyme involved in the hydrolysis of hydantoins . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 5-Benzylhydantoin within cells and tissues are likely facilitated by specific transporters or binding proteins . Detailed information on its localization or accumulation is currently lacking and warrants further study.
特性
IUPAC Name |
5-benzylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOMTIHROGSFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874065 | |
| Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3530-82-3 | |
| Record name | 5-(Phenylmethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3530-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3530-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(phenylmethyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)
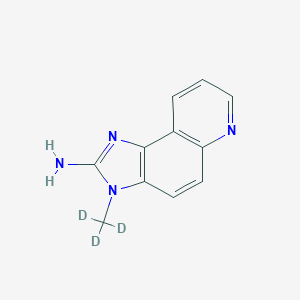

![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)



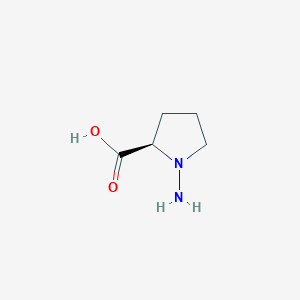
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
